molecular formula C19H18ClF3N2O3S B12758589 1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- CAS No. 97629-78-2

1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-

Cat. No.: B12758589
CAS No.: 97629-78-2
M. Wt: 446.9 g/mol
InChI Key: UMWDSEXQIIZMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- is a complex organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is notable for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- involves multiple steps. One common method includes the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This reaction yields the desired diazepine compound with good efficiency.

Industrial Production Methods

the use of organic–inorganic hybrid-immobilized solid support reagents has been suggested to improve yields and simplify the process .

Chemical Reactions Analysis

Types of Reactions

1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Brotizolam
  • Bunazosin
  • Dilazep
  • Etizolam
  • Homofenazine
  • Zometapine
  • Clotiazepam
  • Clozapine
  • Dibenzepine

Uniqueness

Its combination of a diazepine ring with a benzoyl and sulfonyl group makes it particularly versatile in medicinal chemistry .

Properties

CAS No.

97629-78-2

Molecular Formula

C19H18ClF3N2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-phenylmethanone

InChI

InChI=1S/C19H18ClF3N2O3S/c20-17-8-7-15(13-16(17)19(21,22)23)29(27,28)25-10-4-9-24(11-12-25)18(26)14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2

InChI Key

UMWDSEXQIIZMOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.